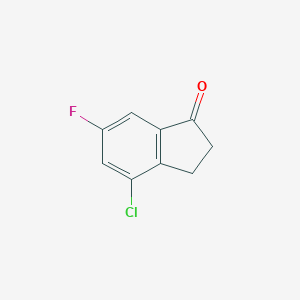

4-Chloro-6-fluoroindan-1-one

Descripción general

Descripción

Synthesis Analysis

Synthesis of fluoroindan derivatives often involves multi-step synthetic routes starting from readily available fluorobenzene or chlorobenzene derivatives. For example, a related compound, 6-Fluoroindan-1-carboxylic acid, was synthesized from 3-fluorobenzaldehyde through a series of steps including condensation, cyclization, and hydrolysis (Das et al., 2008). Similarly, 6-fluoro-2-methylindanone, an intermediate of Sulindac, was synthesized from 4-fluorobenzyl chloride, showcasing the versatility of fluoroindan derivatives in pharmaceutical synthesis (Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of fluoroindan derivatives is characterized by their indan backbone substituted with fluorine and chlorine atoms at specific positions, which significantly influence their electronic and steric properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating their structures. For instance, the molecular structure of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid was determined using NMR spectroscopy and X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of these compounds (Barili et al., 2001).

Chemical Reactions and Properties

Fluoroindan derivatives participate in various chemical reactions, including substitution, addition, and cyclization reactions, owing to the reactive nature of the fluorine and chlorine atoms. These reactions enable the synthesis of a wide range of compounds with diverse biological and chemical properties. For instance, the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids demonstrated the reactivity of fluoroindan derivatives in obtaining compounds with significant antibacterial activity (Matsumoto et al., 1984).

Physical Properties Analysis

The physical properties of fluoroindan derivatives, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine and chlorine substituents. These properties are critical for determining their applicability in various fields. For example, the synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides showcased the role of fluorine in enhancing the antimicrobial activity of these compounds (Priya et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Agents

- Antibacterial Synthesis: A notable application involves the synthesis of antibacterial agents. Studies have shown the effective use of chloro and fluoro substituents in synthesizing compounds with potent antibacterial activity. For instance, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a derivative involving fluoro substitution, exhibited broad and potent in vitro antibacterial activity and strong in vivo efficacy against systemic infections (Matsumoto et al., 1984).

Quinoxaline Derivatives Synthesis

- Quinoxaline Derivatives: Another significant application is in the synthesis of quinoxaline derivatives. A study utilized 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide to produce over 30 new quinoxaline derivatives with unique substitution patterns. These compounds were also evaluated for antimalarial activity (Maichrowski et al., 2013).

Electrophilic Substitution

- Electrochemical Fluorination: The compound's application extends to electrochemical fluorination processes. For example, in the fluorination of chlorobenzene, compounds such as 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene were obtained, demonstrating the compound's role in producing fluorinated aromatic compounds (Momota et al., 1995).

Molecular Interaction Studies

- Intermolecular Interaction Analysis: 4-Chloro-6-fluoroindan-1-one derivatives are also used in studies analyzing molecular interactions. A study of 1,2,4-triazole derivatives highlighted the occurrence of various intermolecular interactions, such as lp⋯π interactions, which are essential for understanding molecular behavior (Shukla et al., 2014).

Crystal Structure Analysis

- Crystal Structure Investigations: The compound plays a role in crystallography, helping to understand molecular structures and conformation. For instance, the study of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile's crystal structure has provided insights into its molecular conformation and the geometry of olefinic bonds (Naveen et al., 2006).

Solvation and Reaction Rates

- Solvation and Kinetic Studies: The compound is instrumental in studying solvation effects on reaction mechanisms, as seen in the study of 1-fluoro and 1-chloro-2,4-dinitrobenzene's reactions in various solvents (Alarcón-Espósito et al., 2015).

Fluorination Reactions

- Fluorination and Synthesis: Studies have explored the roles of fluoro compounds in fluorination reactions and synthesis. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was studied for its potential as a deoxofluorinating agent, demonstrating the diverse fluorination capabilities of fluorine-containing compounds (Umemoto et al., 2010).

Spectroscopy Studies

- Spectroscopic Analysis: The compound has been used in various spectroscopic studies, like the analysis of 4-chloro-2-fluoroaniline by FT-IR and FT-Raman spectroscopy. Such studies are crucial for understanding the molecular vibrational characteristics and electronic properties of halogenated compounds (Arivazhagan & Rexalin, 2012).

Nonlinear Optical Behavior

- Optical Properties: The compound is essential in researching nonlinear optical (NLO) behavior. Studies have investigated derivatives of 4-Chloro-6-fluoroindan-1-one for their potential in non-linear optics, assessing properties like hyperpolarizability and molecular electrostatic potential (Gan et al., 2015).

Safety And Hazards

The safety information for 4-Chloro-6-fluoroindan-1-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADRGRWYNJBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599387 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-fluoroindan-1-one | |

CAS RN |

166250-01-7 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)